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Compound of Interest

Compound Name:
(S)-2-amino-1-(pyrrolidin-1-

yl)butan-1-one

CAS No.: 1152110-34-3

Cat. No.: B1456862

Get Quote

Executive Summary
Pyrrolidinophenones (e.g., MDPV,

-PVP) represent a distinct class of synthetic cathinones characterized by a pyrrolidine ring and
an

-alkyl side chain.[1] Unlike simple cathinones (e.g., mephedrone) that act as monoamine
releasers, pyrrolidinophenones function primarily as potent, voltage-dependent blockers of the
Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). Their pharmacological
profile mimics cocaine but often exceeds it in potency by 10–50 fold, driven by specific steric
and lipophilic interactions within the transporter's orthosteric binding site.

Mechanistic Foundation
To understand the SAR, one must first understand the binding mode. Pyrrolidinophenones

stabilize the transporter in an outward-facing open conformation, preventing the translocation

of monoamines.
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Figure 1: Mechanism of DAT Inhibition (Blocker vs. Substrate)
The following diagram contrasts the "Blocker" mechanism of pyrrolidinophenones with the

"Releaser" mechanism of amphetamines.
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Caption: Pyrrolidinophenones (blue) act as non-transportable blockers, whereas

amphetamines (red) are substrates that trigger reverse transport.

Structure-Activity Relationship (SAR) Analysis
The pharmacophore of pyrrolidinophenones can be deconstructed into three critical zones: the

Aryl Ring, the

-Carbon Side Chain, and the Pyrrolidine Ring.

A. The

-Carbon Side Chain (The "Linker")
The length of the aliphatic side chain is a critical determinant of potency and selectivity.

Optimal Length: A propyl (3-carbon) or pentyl side chain appears optimal for DAT inhibition.

Shortening: Reducing the chain to a methyl group (as in
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-PPP) significantly reduces lipophilicity and potency (approx. 50–70 fold loss in DAT affinity
compared to MDPV).

Elongation: Extending beyond the pentyl group (e.g., to hexyl in

-PHP) maintains high DAT potency but increases lipophilicity (

), which enhances blood-brain barrier (BBB) permeability and onset speed.

B. The Pyrrolidine Ring
This tertiary amine structure is the "anchor" that dictates the blocker mechanism.

Rigidity: The constrained nitrogen in the pyrrolidine ring prevents the molecule from acting as

a substrate.

Modification: Opening this ring to a secondary amine (e.g.,

-methyl) or primary amine often converts the compound from a pure blocker to a partial
substrate/releaser, drastically changing the pharmacological profile.

C. Aryl Ring Substitutions
Substitutions on the phenyl ring fine-tune affinity and SERT selectivity.

3,4-Methylenedioxy (MDPV): This moiety increases affinity for DAT and NET compared to

the unsubstituted parent (

-PVP). It also imparts slight serotonergic activity, though the selectivity ratio remains heavily
skewed toward dopamine.

Para-Substitutions (4-Me, 4-F):

4-Methyl (Pyrovalerone): Retains high potency.

4-Fluoro (4F-

-PVP): Often increases DAT selectivity over SERT compared to the 3,4-methylenedioxy
analogs.

Bulky Groups (4-CF
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): Generally reduce potency due to steric clashes within the binding pocket.

Comparative Performance Data
The following table synthesizes experimental IC

data (concentration required to inhibit 50% of uptake) from HEK293 cells expressing human
transporters. Lower IC

indicates higher potency.

Compound
Structure
Class

DAT IC

(nM)

NET IC

(nM)

SERT IC

(nM)

DAT/SERT
Selectivity

MDPV
Pyrrolidinoph

enone
4.1 – 13 26 3,300 > 250 (High)

-PVP
Pyrrolidinoph

enone
13 – 50 30 > 10,000

> 500 (Very

High)

Pyrovalerone
Pyrrolidinoph

enone
20 – 50 28 > 1,000 > 50 (High)

Cocaine
Tropane

(Standard)
210 – 460 380 500

~ 1 (Non-

selective)

Methylphenid

ate
Piperidine 130 – 200 180 > 10,000 > 100 (High)

Data Source Aggregation: Values derived from Baumann et al. (2013) and Meltzer et al. (2006).

Note that absolute values vary by assay conditions, but the rank order of potency (MDPV >

-PVP > Cocaine) is consistent.

Key Insight: MDPV and

-PVP are approximately 10–50 times more potent than cocaine at inhibiting dopamine uptake,
explaining their high risk of acute toxicity and psychosis.
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Experimental Protocol: [³H]-Neurotransmitter Uptake
Assay
To validate the potency of a novel pyrrolidinophenone analog, the following in vitro uptake

inhibition assay is the gold standard.
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Caption: Standard workflow for determining IC50 values in monoamine transporter assays.

Detailed Methodology
Objective: Determine the IC

of a test compound at hDAT.
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Cell Culture:

Use HEK293 cells stably transfected with human DAT (hDAT).

Plate cells at a density of 40,000 cells/well in poly-D-lysine coated 96-well plates 24 hours

prior to assay.

Buffer Preparation:

Prepare Krebs-HEPES buffer (KHB): 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl

, 1.2 mM MgSO

, 1.2 mM KH

PO

, 10 mM HEPES, 1.8 g/L glucose (pH 7.4).

Pre-Incubation (Equilibrium Phase):

Remove growth medium and wash cells once with warm KHB.

Add 150

L of KHB containing the test compound (concentration range:

M to

M).

Incubate for 10 minutes at room temperature (25°C) to allow inhibitor binding.

Uptake Initiation:

Add 50

L of [³H]-Dopamine (final concentration ~20 nM).

Incubate for exactly 5–8 minutes. Critical: Do not exceed 10 minutes to ensure uptake

remains in the linear phase.
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Termination:

Rapidly aspirate the buffer.[2]

Wash cells 3x with ice-cold KHB to strip non-specific binding and stop transport.

Quantification:

Lyse cells with 1% SDS or 0.1 N NaOH.

Transfer lysate to scintillation vials with cocktail.

Measure radioactivity (CPM) using a liquid scintillation counter.

Data Analysis:

Normalize data: Define 100% uptake (vehicle) and 0% uptake (saturated standard inhibitor

like 10

M mazindol).

Fit data to a non-linear regression model (Sigmoidal Dose-Response) to calculate IC

.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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